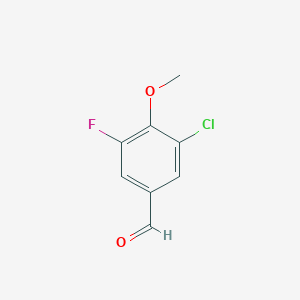

3-Chloro-5-fluoro-4-methoxybenzaldehyde

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-chloro-5-fluoro-4-methoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClFO2/c1-12-8-6(9)2-5(4-11)3-7(8)10/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HILNMKBXNYUXIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1Cl)C=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60397488 | |

| Record name | 3-Chloro-5-fluoro-4-methoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60397488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

177994-49-9 | |

| Record name | 3-Chloro-5-fluoro-4-methoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60397488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

In-Depth Technical Guide: Molecular Weight of 3-Chloro-5-fluoro-4-methoxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed determination of the molecular weight of 3-Chloro-5-fluoro-4-methoxybenzaldehyde. The calculation is based on its molecular formula, derived from the compound's nomenclature, and the standard atomic weights of its constituent elements.

Molecular Formula Determination

The chemical name this compound indicates a benzaldehyde core structure with specific substitutions on the benzene ring.

-

Benzaldehyde Core : A benzene ring attached to a formyl group (-CHO).

-

Substituents :

-

A chlorine atom (Cl) at the 3rd position.

-

A fluorine atom (F) at the 5th position.

-

A methoxy group (-OCH₃) at the 4th position.

-

Based on this structure, the molecular formula is determined to be C₈H₆ClFO₂ .

Atomic Weight Data

The calculation of the molecular weight relies on the atomic weights of each element present in the molecule. The values used are the standard atomic weights provided by the International Union of Pure and Applied Chemistry (IUPAC).

| Element | Symbol | Atomic Weight ( g/mol ) |

| Carbon | C | 12.011 |

| Hydrogen | H | 1.008 |

| Chlorine | Cl | 35.453 |

| Fluorine | F | 18.998 |

| Oxygen | O | 15.999 |

Molecular Weight Calculation

The molecular weight is the sum of the atomic weights of all atoms in the molecule.

Calculation Steps:

-

Carbon (C): 8 atoms × 12.011 g/mol = 96.088 g/mol

-

Hydrogen (H): 6 atoms × 1.008 g/mol = 6.048 g/mol

-

Chlorine (Cl): 1 atom × 35.453 g/mol = 35.453 g/mol

-

Fluorine (F): 1 atom × 18.998 g/mol = 18.998 g/mol

-

Oxygen (O): 2 atoms × 15.999 g/mol = 31.998 g/mol

Total Molecular Weight:

96.088 + 6.048 + 35.453 + 18.998 + 31.998 = 188.585 g/mol

This calculated molecular weight is consistent with values derived from similar compounds, such as 3-Chloro-4-methoxybenzaldehyde (170.59 g/mol )[1] and 3-Fluoro-4-methoxybenzaldehyde (154.14 g/mol )[2][3], after accounting for the mass differences of the respective substituents.

Visualization of Calculation Workflow

The following diagram illustrates the logical flow for determining the molecular weight of this compound.

References

An In-depth Technical Guide to 3-Chloro-5-fluoro-4-methoxybenzaldehyde: Structure, Synthesis, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Chloro-5-fluoro-4-methoxybenzaldehyde, a polysubstituted aromatic aldehyde. Due to the limited availability of direct experimental data for this specific compound, this document focuses on its fundamental chemical structure, predicted physicochemical properties, and a detailed, proposed synthetic pathway. The methodologies are derived from established protocols for structurally analogous compounds. Furthermore, this guide explores potential applications in drug discovery and medicinal chemistry, based on the known utility of related benzaldehyde derivatives. All quantitative data is presented in structured tables, and key experimental workflows are detailed.

Chemical Structure and Identification

This compound is a substituted benzaldehyde with a chlorine atom at the 3-position, a fluorine atom at the 5-position, and a methoxy group at the 4-position relative to the aldehyde functional group.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₈H₆ClFO₂ |

| SMILES | COc1c(F)cc(C=O)cc1Cl |

| InChIKey | (Predicted) |

| CAS Number | Not assigned |

Predicted Physicochemical Properties

The physicochemical properties of this compound have been predicted based on the known properties of structurally similar compounds. These predictions are valuable for anticipating its behavior in various experimental settings.

Table 2: Predicted Physicochemical Properties and Comparison with Analogous Compounds

| Property | Predicted Value for this compound | 3-Fluoro-4-methoxybenzaldehyde[1] | 3-Chloro-4-methoxybenzaldehyde[2] | 3-Fluoro-4-hydroxy-5-methoxybenzaldehyde[3] |

| Molecular Weight ( g/mol ) | 188.58 | 154.14 | 170.59 | 170.14 |

| Melting Point (°C) | (Predicted) Solid | 34-35 | 56-60 | 114-118 |

| Boiling Point (°C) | (Predicted) | Not available | Not available | Not available |

| Form | (Predicted) Solid | Solid | Solid | Solid |

Proposed Synthetic Pathway

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: Methylation of 3-Chloro-5-fluoro-4-hydroxybenzaldehyde

This protocol is adapted from standard methylation procedures for substituted phenols.

-

Reaction Setup: To a solution of 3-chloro-5-fluoro-4-hydroxybenzaldehyde (1.0 eq) in a suitable solvent such as acetone or dimethylformamide (DMF), add a base, for instance, potassium carbonate (K₂CO₃, 1.5 eq).

-

Addition of Methylating Agent: Stir the mixture at room temperature and add a methylating agent, for example, dimethyl sulfate ((CH₃)₂SO₄, 1.2 eq) or methyl iodide (CH₃I, 1.2 eq) dropwise.

-

Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC). The reaction is typically heated to a temperature between 50-80°C to ensure completion.

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is then partitioned between water and an organic solvent like ethyl acetate.

-

Purification: The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product can be purified by column chromatography on silica gel to yield the pure this compound.

Potential Applications in Drug Discovery and Medicinal Chemistry

Polysubstituted benzaldehydes are valuable intermediates in the synthesis of various pharmaceutical compounds. The unique combination of chloro, fluoro, and methoxy substituents on the aromatic ring of this compound can influence its electronic properties, lipophilicity, and metabolic stability, making it an interesting building block for novel therapeutics.

Based on the applications of structurally similar compounds, this compound could potentially be used in the synthesis of:

-

Enzyme Inhibitors: The aldehyde functionality can be a key pharmacophore or a synthetic handle to introduce other functional groups that interact with enzyme active sites.

-

Antimicrobial and Antifungal Agents: Halogenated aromatic compounds often exhibit antimicrobial properties.

-

Anticancer Agents: Many complex heterocyclic compounds with anticancer activity are synthesized from substituted benzaldehydes.

Caption: Conceptual workflow illustrating the use of the title compound in drug discovery.

General Experimental Protocols for Characterization

For a newly synthesized compound like this compound, a thorough structural characterization is essential. The following are standard analytical techniques that would be employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: To determine the number and environment of protons. The aldehyde proton should appear as a singlet at approximately 9.8-10.0 ppm. The aromatic protons will show characteristic splitting patterns based on their coupling with each other and the fluorine atom.

-

¹³C NMR: To identify the number of unique carbon atoms. The carbonyl carbon of the aldehyde will have a characteristic chemical shift around 190 ppm.

-

¹⁹F NMR: To confirm the presence and environment of the fluorine atom.

Mass Spectrometry (MS)

To determine the molecular weight and fragmentation pattern of the compound, confirming its elemental composition. High-resolution mass spectrometry (HRMS) would provide the exact mass.

Infrared (IR) Spectroscopy

To identify the functional groups present. A strong absorption band around 1700 cm⁻¹ would be indicative of the aldehyde carbonyl group.

Conclusion

While this compound is not a well-documented compound, its structure suggests significant potential as a versatile building block in medicinal chemistry and materials science. This guide provides a foundational understanding of its predicted properties and a viable synthetic strategy. Further research is warranted to synthesize and characterize this compound and to explore its utility in the development of novel molecules with potential therapeutic applications. The detailed protocols and conceptual workflows presented herein offer a roadmap for researchers and scientists interested in pursuing studies on this and other polysubstituted benzaldehydes.

References

An In-depth Technical Guide to 3-Chloro-5-fluoro-4-methoxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The compound 3-Chloro-5-fluoro-4-methoxybenzaldehyde is a specialized chemical entity. Direct experimental data for this specific molecule is not extensively available in public-domain literature. The following guide has been compiled through an analysis of structurally related compounds and established principles of organic chemistry and pharmacology. All data presented herein, particularly quantitative values and biological activities, should be considered predictive and require experimental validation.

Introduction

Substituted benzaldehydes are a pivotal class of organic compounds that serve as versatile building blocks in the synthesis of a wide array of chemical entities, including pharmaceuticals, agrochemicals, and fragrances. The specific placement of electron-withdrawing and electron-donating groups on the benzene ring can significantly influence the physicochemical properties and biological activity of these molecules. This guide focuses on the chemical characteristics, potential synthetic routes, and hypothetical biological relevance of this compound, a polysubstituted aromatic aldehyde. The presence of chloro, fluoro, and methoxy groups suggests a compound with unique electronic and steric properties, making it a person of interest for novel molecular design and development.

Chemical Identity and Properties

The formal IUPAC name for the compound is This compound . The structure consists of a benzene ring substituted with a chloro group at position 3, a fluoro group at position 5, a methoxy group at position 4, and an aldehyde (formyl) group at position 1.

Physicochemical Properties

| Property | Value | Source/Basis for Estimation |

| IUPAC Name | This compound | IUPAC Nomenclature |

| Molecular Formula | C₈H₆ClFO₂ | Calculated |

| Molecular Weight | 188.59 g/mol | Calculated |

| Appearance | Predicted: White to off-white crystalline solid | Analogy to other substituted benzaldehydes |

| Melting Point (°C) | Estimated: 50-70 | Inferred from 3-Fluoro-4-methoxybenzaldehyde (34-35°C) and 3-Chloro-4-fluorobenzaldehyde (not available) |

| Boiling Point (°C) | Estimated: >200 | Inferred from related structures |

| Solubility | Predicted: Soluble in common organic solvents (e.g., DMSO, DMF, acetone, chloroform); sparingly soluble in water. | General solubility of aromatic aldehydes |

Proposed Synthetic Pathway

A plausible synthetic route to this compound can be conceptualized starting from commercially available precursors. A multi-step synthesis is likely required to achieve the desired substitution pattern. One such hypothetical pathway is outlined below.

Synthetic Workflow Diagram

Caption: Proposed multi-step synthesis of this compound.

Detailed Experimental Protocols

The following are generalized protocols for the key transformations proposed in the synthetic pathway. These would require optimization for the specific substrate.

Step 1: Chlorination of 1-Fluoro-2-methoxy-4-nitrobenzene

-

To a solution of 1-fluoro-2-methoxy-4-nitrobenzene in a suitable solvent (e.g., dichloromethane or carbon tetrachloride), a Lewis acid catalyst such as iron(III) chloride is added.

-

Chlorine gas is bubbled through the solution, or a chlorinating agent like N-chlorosuccinimide is added portion-wise.

-

The reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, the reaction is quenched with an aqueous solution of sodium thiosulfate and extracted with an organic solvent. The organic layer is dried and concentrated to yield 2-chloro-1-fluoro-5-methoxy-3-nitrobenzene.

Step 2: Reduction of the Nitro Group

-

The nitro-substituted intermediate is dissolved in ethanol or acetic acid.

-

A reducing agent such as iron powder with hydrochloric acid, or catalytic hydrogenation (H₂ gas with a palladium on carbon catalyst) is employed.

-

The reaction mixture is heated and stirred until the starting material is consumed.

-

The mixture is then filtered, and the solvent is removed under reduced pressure. The crude product is purified to give 3-chloro-5-fluoro-4-methoxyaniline.

Step 3: Sandmeyer Reaction to Introduce the Nitrile Group

-

The aniline derivative is diazotized by treating it with a cold aqueous solution of sodium nitrite and a strong acid (e.g., hydrochloric acid) at 0-5 °C.

-

The resulting diazonium salt solution is then added to a solution of copper(I) cyanide.

-

The reaction is allowed to warm to room temperature and stirred until the evolution of nitrogen gas ceases.

-

The product, 3-chloro-5-fluoro-4-methoxybenzonitrile, is extracted and purified.

Step 4: Reduction of the Nitrile to an Aldehyde

-

The benzonitrile is dissolved in an anhydrous aprotic solvent (e.g., toluene or THF) and cooled to a low temperature (e.g., -78 °C).

-

A solution of diisobutylaluminium hydride (DIBAL-H) in a suitable solvent is added dropwise.

-

The reaction is stirred at low temperature and then quenched by the addition of an acid or a mild reducing agent workup.

-

The final product, this compound, is isolated by extraction and purified by column chromatography or recrystallization.

Potential Biological Activity and Applications

While the biological profile of this compound has not been reported, the activities of related halogenated and methoxy-substituted benzaldehydes can provide insights into its potential applications.

-

Antimicrobial and Antifungal Activity: Halogenated aromatic compounds are known to exhibit a range of biological activities, including antibacterial and antifungal properties. Anisaldehyde derivatives have also been investigated for their antifungal and herbicidal activities. The combination of halogen and methoxy substituents may lead to compounds with interesting antimicrobial profiles.

-

Enzyme Inhibition: Substituted benzaldehydes can act as inhibitors for various enzymes. For instance, some have shown activity against nitrilase and triacylglycerol lipase. The specific substitution pattern of this compound could confer selectivity towards certain enzyme targets.

-

Precursor for Pharmaceutical Synthesis: Polysubstituted benzaldehydes are valuable intermediates in the synthesis of more complex drug molecules. The aldehyde functional group is highly reactive and can be readily converted into other functionalities, making it a key synthon in medicinal chemistry.

Hypothetical Signaling Pathway Modulation

Given the prevalence of halogenated compounds in kinase inhibitor discovery, it is plausible that this compound could serve as a scaffold for developing inhibitors of protein kinases involved in cell signaling pathways.

Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway.

Conclusion

This compound represents an intriguing, albeit currently under-investigated, chemical entity. Its unique substitution pattern of both electron-withdrawing halogens and an electron-donating methoxy group suggests a nuanced chemical reactivity and potential for novel biological activities. The synthetic pathways and potential applications discussed in this guide are based on established chemical principles and data from analogous compounds. Further experimental investigation is necessary to fully elucidate the properties and potential of this compound for applications in drug discovery and materials science.

Technical Guide: Solubility Profile of 3-Chloro-5-fluoro-4-methoxybenzaldehyde

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide addresses the solubility of 3-Chloro-5-fluoro-4-methoxybenzaldehyde. Following a comprehensive search of available scientific literature and chemical databases, no specific quantitative solubility data for this compound could be identified. In light of this, the guide provides a detailed, generalized experimental protocol for determining the thermodynamic solubility of a novel solid organic compound, such as this compound, in various solvents. This is supplemented by a workflow diagram to visually represent the experimental process. The methodologies described herein are standard in pharmaceutical and chemical research and are intended to provide a robust framework for researchers to generate reliable solubility data.

Introduction

The solubility of a chemical compound is a critical physicochemical property, profoundly influencing its behavior in both chemical and biological systems. For professionals in drug development, understanding a compound's solubility is fundamental for formulation design, bioavailability prediction, and ensuring consistent results in biological assays.

Quantitative Solubility Data

As of the date of this publication, a thorough search of chemical databases and scientific literature did not yield specific quantitative solubility data for this compound. Therefore, a data table cannot be presented. Researchers are encouraged to use the experimental protocol provided in the following section to generate this data.

General Experimental Protocol for Thermodynamic Solubility Determination

The following protocol details the "shake-flask" method, which is widely regarded as the gold standard for determining the thermodynamic (or equilibrium) solubility of a compound.[1][2][3] This method measures the concentration of a solute in a saturated solution that is in equilibrium with an excess of the solid compound.[1][2]

3.1. Materials and Equipment

-

Compound: this compound (solid)

-

Solvents: A range of relevant solvents should be tested, for example:

-

Purified Water (e.g., Milli-Q or equivalent)

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

0.1 N Hydrochloric Acid (HCl)[1]

-

Ethanol

-

Methanol

-

Dimethyl Sulfoxide (DMSO)

-

Acetonitrile

-

-

Apparatus:

-

Analytical balance

-

Vials with screw caps (e.g., 2-4 mL glass vials)

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PVDF or PTFE)

-

Syringes

-

Autosampler vials or microplates for analysis

-

Analytical instrumentation for quantification (e.g., HPLC-UV, LC-MS)

-

3.2. Procedure

-

Preparation:

-

Equilibration:

-

Securely cap the vials.

-

Place the vials in an orbital shaker or on a rotator set to a constant temperature (e.g., 25 °C or 37 °C). The temperature must be controlled and recorded.[3]

-

Agitate the mixture for a sufficient period to ensure equilibrium is reached. This is typically 24 to 48 hours. A preliminary experiment can be run to determine the time required to reach a plateau in concentration.[3]

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

To separate the saturated solution from the undissolved solid, centrifugation is the preferred method. Centrifuge the vials at a high speed (e.g., 10,000 x g) for 15-20 minutes.[1]

-

-

Sample Collection and Preparation:

-

Carefully withdraw an aliquot of the clear supernatant without disturbing the solid pellet.

-

Immediately filter the aliquot using a syringe filter into a clean collection vessel (e.g., an autosampler vial).[1] The filter material should be chosen to minimize drug binding.

-

Dilute the filtered sample with an appropriate solvent (often the mobile phase of the analytical method) to a concentration that falls within the linear range of the analytical method's calibration curve.

-

-

Quantification:

-

Analyze the concentration of the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

Prepare a calibration curve using standard solutions of this compound of known concentrations.

-

Calculate the concentration of the original saturated solution by applying the dilution factor. The result is the solubility of the compound in the tested solvent at the specified temperature, typically expressed in mg/mL or µg/mL.

-

Workflow Visualization

The following diagram illustrates the general workflow for the experimental determination of solubility as described in the protocol above.

Caption: A flowchart of the shake-flask method for solubility determination.

Conclusion

While direct solubility data for this compound is not currently documented in publicly accessible sources, this guide provides the necessary framework for its determination. By following the detailed experimental protocol for the shake-flask method, researchers can generate accurate and reliable thermodynamic solubility data. This information is indispensable for advancing research and development activities, particularly in the fields of medicinal chemistry and drug formulation, ensuring that subsequent studies are built upon a solid foundation of fundamental physicochemical properties.

References

Navigating the Safety Profile of 3-Chloro-5-fluoro-4-methoxybenzaldehyde: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The novel compound 3-Chloro-5-fluoro-4-methoxybenzaldehyde holds potential for various applications within research and drug development. As with any new chemical entity, a thorough understanding of its safety profile is paramount for ensuring safe handling and experimental design. In the absence of a specific Safety Data Sheet (SDS) for this compound, this technical guide provides a comprehensive safety overview by extrapolating data from structurally analogous compounds. This guide summarizes key safety, handling, and toxicological information to empower researchers in making informed decisions.

Physicochemical and Hazard Identification

Due to the lack of direct experimental data for this compound, the following table presents a comparative summary of properties and GHS classifications for structurally related benzaldehyde derivatives. This data allows for an informed estimation of the potential hazards associated with the target compound. The presence of halogen (chloro and fluoro) and methoxy functional groups on the benzaldehyde core suggests that it will likely share similar irritant and toxicological properties with its analogues.

Table 1: Comparative Physicochemical and GHS Hazard Data of Structurally Related Benzaldehydes

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | GHS Pictogram(s) | GHS Hazard Statement(s) |

| This compound (Target Compound) | C₈H₆ClFO₂ | ~188.58 | Likely: Harmful if swallowed, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation. | |

| 3-Fluoro-4-hydroxy-5-methoxybenzaldehyde | C₈H₇FO₃ | 170.14 | Warning | H315: Causes skin irritation, H319: Causes serious eye irritation, H335: May cause respiratory irritation.[1] |

| 3-Chloro-4-methoxybenzaldehyde | C₈H₇ClO₂ | 170.59 | Warning | H315: Causes skin irritation, H319: Causes serious eye irritation, H335: May cause respiratory irritation.[2][3] |

| 3-Chloro-4-fluorobenzaldehyde | C₇H₄ClFO | 158.56 | Warning | H315: Causes skin irritation, H319: Causes serious eye irritation, H335: May cause respiratory irritation.[4] |

| 3-Fluoro-4-methoxybenzaldehyde | C₈H₇FO₂ | 154.14 | Warning | Harmful if swallowed, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation.[5][6] |

| 3-Chloro-5-fluorobenzaldehyde | C₇H₄ClFO | 158.56 | Warning | H302: Harmful if swallowed, H315: Causes skin irritation, H319: Causes serious eye irritation, H335: May cause respiratory irritation.[7] |

| 3-Chloro-5-methoxybenzaldehyde | C₈H₇ClO₂ | 170.59 | Warning | H302: Harmful if swallowed, H315: Causes skin irritation, H319: Causes serious eye irritation, H335: May cause respiratory irritation.[8] |

| 4-Fluoro-3-methoxybenzaldehyde | C₈H₇FO₂ | 154.14 | Danger | H302: Harmful if swallowed, H315: Causes skin irritation, H318: Causes serious eye damage, H335: May cause respiratory irritation.[9] |

Note: Data for the target compound is inferred from the properties of the listed analogues.

Experimental Protocols for Hazard Assessment

While specific experimental protocols for this compound are not available, standard methodologies for assessing the hazards identified for its analogues are well-established. Researchers handling this or similar new compounds should consider the following experimental approaches for a comprehensive safety evaluation.

Skin Corrosion/Irritation Testing (OECD TG 439: In Vitro Skin Irritation)

This in vitro test method uses reconstructed human epidermis (RhE) models to assess the potential of a substance to cause skin irritation.

Methodology:

-

Tissue Preparation: Reconstituted human epidermis tissues are pre-incubated in a sterile, defined medium.

-

Test Substance Application: A small volume of the test substance (in a suitable solvent if necessary) is applied topically to the tissue surface.

-

Incubation: The treated tissues are incubated for a defined period (e.g., 60 minutes).

-

Viability Assessment: Following incubation and rinsing, tissue viability is determined using a quantitative assay, typically the MTT assay, which measures the reduction of a yellow tetrazolium salt to a purple formazan product by metabolically active cells.

-

Data Interpretation: The reduction in cell viability compared to negative controls is used to classify the substance's irritation potential.

Serious Eye Damage/Eye Irritation Testing (OECD TG 492: Reconstructed human Cornea-like Epithelium (RhCE) test method)

This in vitro method evaluates the potential of a substance to cause serious eye damage or irritation.

Methodology:

-

Tissue Culture: Reconstructed human cornea-like epithelium tissues are cultured to form a stratified, non-keratinized epithelium.

-

Exposure: The test substance is applied to the epithelial surface for a short duration.

-

Post-Exposure Incubation: Tissues are rinsed and incubated in fresh medium.

-

Viability Measurement: Cell viability is measured using a quantitative method like the MTT assay.

-

Classification: The degree of cytotoxicity is used to predict the eye irritation potential.

Safe Handling and Emergency Procedures

Based on the hazard profiles of analogous compounds, a cautious approach to handling this compound is essential. The following logical workflow outlines the recommended procedures for safe handling and response to accidental exposure.

Caption: Recommended workflow for the safe handling of this compound.

Personal Protective Equipment (PPE) Selection Logic

The selection of appropriate Personal Protective Equipment (PPE) is critical for minimizing exposure risk. The following diagram illustrates the decision-making process for selecting PPE when handling this compound.

Caption: Decision tree for selecting appropriate Personal Protective Equipment (PPE).

First Aid Measures

In the event of accidental exposure, immediate and appropriate first aid is crucial. The following table summarizes the recommended first aid procedures based on the known hazards of similar compounds.[10][11][12]

Table 2: First Aid Procedures

| Exposure Route | First Aid Measures |

| Inhalation | Remove the individual to fresh air and keep them at rest in a position comfortable for breathing. If respiratory symptoms develop or persist, seek medical attention.[10][11] |

| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation occurs, seek medical advice.[10][11] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[10][11] |

| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention. |

Fire and Explosion Hazard Data

While specific flammability data for this compound is unavailable, related solid benzaldehyde derivatives are generally combustible but not highly flammable under standard laboratory conditions.

Table 3: Firefighting Measures for Related Compounds

| Parameter | Recommendation |

| Suitable Extinguishing Media | Water spray, alcohol-resistant foam, dry chemical, or carbon dioxide. |

| Specific Hazards Arising from the Chemical | Combustion may produce irritating and toxic gases, including carbon monoxide, carbon dioxide, hydrogen chloride, and hydrogen fluoride.[10] |

| Protective Equipment for Firefighters | Wear self-contained breathing apparatus (SCBA) and full protective gear.[10][11] |

Toxicological Information

Detailed toxicological studies on this compound have not been published. However, based on the data from its analogues, the primary toxicological concerns are acute toxicity upon ingestion and irritation to the skin, eyes, and respiratory system.[5][7][8] No data is available to suggest that this compound is mutagenic, carcinogenic, or poses a reproductive hazard, though the absence of data does not confirm the absence of such effects.[5] A thorough toxicological assessment would be required for any developmental applications.

Conclusion

This technical guide provides a foundational safety profile for this compound, constructed from the available data on structurally similar compounds. The primary hazards are anticipated to be skin, eye, and respiratory irritation, as well as potential harm if swallowed. Researchers and drug development professionals must adhere to stringent safety protocols, including the use of appropriate personal protective equipment and working in well-ventilated areas. As with any new chemical, all handling should be performed with the assumption that the compound is hazardous until comprehensive safety data becomes available. This guide should be used as a starting point for a thorough risk assessment before any experimental work is undertaken.

References

- 1. 3-Fluoro-4-hydroxy-5-methoxybenzaldehyde | C8H7FO3 | CID 598452 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-Chloro-4-methoxybenzaldehyde | C8H7ClO2 | CID 78619 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. biosynth.com [biosynth.com]

- 4. 3-Chloro-4-fluorobenzaldehyde | C7H4ClFO | CID 593866 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. fishersci.com [fishersci.com]

- 6. 3-Fluoro-4-methoxybenzaldehyde 99 351-54-2 [sigmaaldrich.com]

- 7. 3-Chloro-5-fluorobenzaldehyde | C7H4ClFO | CID 2734839 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 3-Chloro-5-methoxybenzaldehyde | C8H7ClO2 | CID 21904633 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 4-Fluoro-3-methoxybenzaldehyde 97 128495-46-5 [sigmaaldrich.com]

- 10. fishersci.com [fishersci.com]

- 11. fishersci.com [fishersci.com]

- 12. assets.thermofisher.com [assets.thermofisher.com]

commercial availability of 3-Chloro-5-fluoro-4-methoxybenzaldehyde

A comprehensive overview of the commercial availability, physicochemical properties, and synthesis of 3-Chloro-5-fluoro-4-methoxybenzaldehyde for researchers, scientists, and drug development professionals.

Commercial Availability

This compound is a substituted aromatic aldehyde that is available commercially, albeit from a limited number of specialized chemical suppliers. The compound is primarily offered for research and development purposes, particularly in the fields of medicinal chemistry and materials science.

One of the known suppliers is Chem Pure, based in Bangalore, India, which offers the compound with a purity of 95%.[1] Due to its specialized nature, it is advisable for interested parties to inquire with various chemical synthesis companies for custom production or to check the catalogs of suppliers specializing in fine chemicals and building blocks for drug discovery.

Table 1: Commercial Supplier Information

| Supplier | Location | Purity | Contact Information |

| Chem Pure | Bangalore, India | 95% | Inquiry recommended for current availability and pricing |

Physicochemical and Chemical Identity Data

A clear understanding of the physicochemical properties and chemical identifiers is crucial for the safe handling, application, and characterization of this compound.

Table 2: Physicochemical and Chemical Identity Data

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₈H₆ClFO₂ |

| Molecular Weight | 188.58 g/mol |

| InChI | InChI=1S/C8H6ClFO2/c1-12-8-6(9)2-5(4-11)3-7(8)10/h2-4H,1H3 |

| InChI Key | HILNMKBXNYUXIJ-UHFFFAOYSA-N |

| Canonical SMILES | COC1=C(C=C(C=C1Cl)F)C=O |

| CAS Number | Not conclusively available in public databases |

Note: The absence of a readily available CAS number suggests that this compound is not widely registered in major chemical inventories, which is common for specialized research chemicals.

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound is not widely published in peer-reviewed literature, its structure suggests that it can be synthesized through established organic chemistry methodologies for substituted benzaldehydes. The synthesis would likely involve a multi-step process starting from a more readily available substituted phenol or anisole.

A plausible synthetic approach could involve the formylation of a corresponding 1-chloro-3-fluoro-2-methoxybenzene precursor. Common formylation reactions include the Vilsmeier-Haack reaction or the Duff reaction.

Below is a generalized, hypothetical workflow for the synthesis of a substituted benzaldehyde, which could be adapted for this compound.

Hypothetical Synthesis Workflow

Caption: A potential synthetic workflow for this compound.

Applications in Research and Drug Discovery

Substituted benzaldehydes are valuable building blocks in medicinal chemistry. The presence of halogen (chloro and fluoro) and methoxy groups on the benzaldehyde scaffold of this compound suggests its potential utility in the synthesis of novel bioactive molecules. Halogen atoms can modulate the electronic properties and lipophilicity of a molecule, potentially improving its pharmacokinetic profile and binding affinity to biological targets. The methoxy group can act as a hydrogen bond acceptor and influence the molecule's conformation.

While specific signaling pathways modulated by derivatives of this compound are not yet documented, a logical workflow for its application in a drug discovery context can be visualized.

Drug Discovery Application Workflow

References

An In-depth Technical Guide to 3-Chloro-5-fluoro-4-methoxybenzaldehyde: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Chloro-5-fluoro-4-methoxybenzaldehyde is a substituted aromatic aldehyde that has emerged as a valuable building block in medicinal chemistry. Its unique substitution pattern, featuring chloro, fluoro, and methoxy groups, provides a scaffold for the synthesis of complex molecules with potential therapeutic applications. This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and, most notably, the potential applications of this compound, with a focus on its role as a key intermediate in the development of novel therapeutics. Detailed experimental protocols, quantitative data, and visual diagrams of relevant pathways are presented to facilitate its use in research and drug development.

Introduction

Substituted benzaldehydes are a cornerstone of organic synthesis, serving as versatile precursors for a wide array of chemical transformations. The introduction of halogen and methoxy substituents onto the benzene ring can significantly modulate the electronic and steric properties of the molecule, thereby influencing its reactivity and the biological activity of its derivatives. This compound (CAS No. 177994-49-9) is one such compound that has garnered interest in the pharmaceutical industry. This guide aims to consolidate the available technical information on this compound, providing a valuable resource for researchers engaged in the design and synthesis of new chemical entities.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a synthetic intermediate is crucial for its effective use in multi-step syntheses. While experimental data for this compound is not extensively published, its properties can be reliably predicted and are summarized in comparison to structurally related compounds.

| Property | This compound | 3-Chloro-4-methoxybenzaldehyde[1] | 3-Fluoro-4-methoxybenzaldehyde | 3-Chloro-4-fluorobenzaldehyde[2] |

| CAS Number | 177994-49-9 | 4903-09-7 | 351-54-2 | 34328-61-5 |

| Molecular Formula | C₈H₆ClFO₂ | C₈H₇ClO₂ | C₈H₇FO₂ | C₇H₄ClFO |

| Molecular Weight | 188.58 g/mol | 170.59 g/mol | 154.14 g/mol | 158.56 g/mol |

| Appearance | Solid | Solid | ||

| Melting Point | Not available | 57-59 °C | 34-36 °C | Not available |

Synthesis of this compound

While a specific, detailed experimental protocol for the synthesis of this compound is not widely published, its structure suggests that it can be prepared from commercially available precursors using established formylation reactions on an appropriately substituted benzene ring. Potential synthetic routes could involve the Vilsmeier-Haack or Reimer-Tiemann reactions on a suitable precursor like 1-chloro-3-fluoro-2-methoxybenzene.[3][4]

Proposed Synthetic Pathway: Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a versatile method for the formylation of electron-rich aromatic compounds.[5][6][7][8][9] A plausible synthetic route to this compound would involve the formylation of 1-chloro-3-fluoro-2-methoxybenzene.

Caption: Proposed synthesis of this compound via the Vilsmeier-Haack reaction.

Experimental Protocol (General Procedure for Vilsmeier-Haack Formylation):

-

Reagent Preparation: In a three-necked flask equipped with a dropping funnel, mechanical stirrer, and a calcium chloride guard tube, cool phosphorus oxychloride (POCl₃) in an ice bath.

-

Vilsmeier Reagent Formation: Add N,N-dimethylformamide (DMF) dropwise to the cooled POCl₃ with constant stirring. The Vilsmeier reagent is formed in situ.

-

Aromatic Substrate Addition: To this mixture, add 1-chloro-3-fluoro-2-methoxybenzene dropwise, maintaining the low temperature.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat gently (e.g., 40-60 °C) for several hours until the reaction is complete (monitored by TLC).

-

Work-up: Pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., sodium hydroxide or sodium carbonate solution).

-

Extraction and Purification: Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate). Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Potential Applications in Drug Discovery

The primary documented application of this compound is as a key intermediate in the synthesis of novel phosphodiesterase 5 (PDE5) inhibitors being investigated for the treatment of Alzheimer's disease.

Synthesis of a Novel PDE5 Inhibitor

This compound serves as the starting material for the synthesis of the corresponding benzylamine, which is then incorporated into the final heterocyclic structure of the PDE5 inhibitor. The synthetic sequence involves the reduction of the aldehyde to an alcohol, followed by conversion to a benzylamine.

Caption: Role of this compound in the synthesis of a novel PDE5 inhibitor.

Experimental Protocol (Reduction of this compound to the Corresponding Alcohol):

This procedure is adapted from standard protocols for the reduction of aromatic aldehydes.

-

Dissolution: Dissolve this compound in a suitable solvent such as methanol or ethanol in a round-bottom flask equipped with a magnetic stirrer.

-

Cooling: Cool the solution to 0-5 °C in an ice bath.

-

Addition of Reducing Agent: Slowly add sodium borohydride (NaBH₄) portion-wise to the stirred solution. Monitor the temperature to ensure it does not rise significantly.

-

Reaction: After the addition is complete, continue stirring the reaction mixture at room temperature for 1-2 hours, or until the reaction is complete as monitored by TLC.

-

Quenching: Carefully quench the reaction by the slow addition of water or dilute hydrochloric acid to decompose the excess NaBH₄.

-

Extraction: Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

-

Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude (3-chloro-5-fluoro-4-methoxyphenyl)methanol. The product can be further purified by column chromatography if necessary.

Spectroscopic Data (Predicted and Comparative)

Expected ¹H NMR Spectral Features:

-

Aldehyde Proton (-CHO): A singlet in the region of 9.5-10.5 ppm.

-

Aromatic Protons: Two singlets or doublets in the aromatic region (7.0-8.0 ppm), with coupling patterns influenced by the chloro and fluoro substituents.

-

Methoxy Protons (-OCH₃): A singlet around 3.8-4.0 ppm.

Expected ¹³C NMR Spectral Features:

-

Carbonyl Carbon (C=O): A signal in the range of 185-195 ppm.

-

Aromatic Carbons: Multiple signals in the aromatic region (110-160 ppm), with the carbon attached to the fluorine showing a characteristic large C-F coupling constant.

-

Methoxy Carbon (-OCH₃): A signal around 55-60 ppm.

Expected Mass Spectrum:

-

The mass spectrum should show a molecular ion peak (M⁺) at m/z 188 and a characteristic M+2 peak with approximately one-third the intensity of the M⁺ peak, indicative of the presence of one chlorine atom.

Conclusion

This compound is a valuable and commercially available building block with demonstrated utility in the synthesis of complex, biologically active molecules. Its application as a key intermediate in the development of a novel PDE5 inhibitor highlights its potential in medicinal chemistry and drug discovery. This technical guide provides a foundational understanding of its properties, potential synthetic routes, and known applications, aiming to facilitate its use in the scientific community. Further research into the synthesis and applications of this and related substituted benzaldehydes is warranted to explore their full potential in the creation of new chemical entities with therapeutic value.

References

- 1. 3-Chloro-4-methoxybenzaldehyde | C8H7ClO2 | CID 78619 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-Chloro-4-fluorobenzaldehyde | C7H4ClFO | CID 593866 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1-Chloro-3-fluoro-2-methoxybenzene AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 4. 1-Chloro-3-fluoro-2-methoxybenzene | Sigma-Aldrich [sigmaaldrich.com]

- 5. jk-sci.com [jk-sci.com]

- 6. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 7. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 8. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 9. VILSMEIER REAGENT: Vilsmeier-Haack formylation reaction – My chemistry blog [mychemblog.com]

Methodological & Application

Application Notes and Protocols: Synthesis of 3-Chloro-5-fluoro-4-methoxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the proposed synthesis of 3-Chloro-5-fluoro-4-methoxybenzaldehyde, a potentially valuable building block in medicinal chemistry and drug development. Due to the limited availability of published synthesis procedures for this specific molecule, the following protocol is based on the well-established Vilsmeier-Haack formylation reaction of a suitable precursor, 2-chloro-4-fluoroanisole. This protocol is intended as a starting point for experimental investigation and may require optimization.

Introduction

This compound is a halogenated and methoxy-substituted aromatic aldehyde. The presence of chloro, fluoro, and methoxy functional groups makes it an attractive intermediate for the synthesis of diverse and complex molecular scaffolds. The aldehyde functionality serves as a versatile handle for various chemical transformations, including reductive amination, oxidation, and olefination, enabling the construction of a wide range of derivatives for screening in drug discovery programs. The substitution pattern on the aromatic ring can influence the pharmacokinetic and pharmacodynamic properties of the final compounds.

Proposed Synthetic Pathway

The proposed synthesis involves the Vilsmeier-Haack formylation of commercially available 2-chloro-4-fluoroanisole. This reaction introduces a formyl group onto the aromatic ring, yielding the target compound. The Vilsmeier-Haack reaction is a reliable method for the formylation of electron-rich aromatic compounds.[1][2][3][4][5][6][7] The reaction proceeds via the formation of the Vilsmeier reagent, an electrophilic iminium salt, from phosphoryl chloride (POCl₃) and N,N-dimethylformamide (DMF).

Quantitative Data

As this is a proposed synthesis, the following table summarizes the key reagents and their properties, along with the predicted properties of the final product. Experimental yields and purity are yet to be determined.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Molar Equivalents | Amount | Physical State |

| 2-Chloro-4-fluoroanisole | C₇H₆ClFO | 160.57 | 1.0 | User Defined | Liquid |

| Phosphoryl chloride (POCl₃) | Cl₃OP | 153.33 | 1.2 | Calculated | Liquid |

| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | Solvent | User Defined | Liquid |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Solvent | User Defined | Liquid |

| Saturated Sodium Bicarbonate Solution | NaHCO₃ (aq) | - | - | As needed | Solution |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | - | As needed | Solid |

| Product: this compound | C₈H₆ClFO₂ | 188.58 | - | Theoretical | Solid (predicted) |

Experimental Protocol

Disclaimer: This is a proposed experimental protocol and has not been experimentally validated. It should be performed by qualified personnel in a well-ventilated fume hood with appropriate personal protective equipment.

1. Reagent Preparation (Vilsmeier Reagent Formation):

-

In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF) as the solvent.

-

Cool the flask to 0 °C using an ice bath.

-

Slowly add phosphoryl chloride (POCl₃) (1.2 equivalents) dropwise to the stirred DMF via the dropping funnel. The addition should be controlled to maintain the temperature below 10 °C.

-

After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes, during which the Vilsmeier reagent will form.

2. Formylation Reaction:

-

To the freshly prepared Vilsmeier reagent, add a solution of 2-chloro-4-fluoroanisole (1.0 equivalent) in a minimal amount of anhydrous DMF or dichloromethane (DCM) dropwise at 0 °C.

-

After the addition, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Heat the reaction mixture to 60-70 °C and stir for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

3. Work-up and Purification:

-

After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

-

Carefully pour the reaction mixture into a beaker containing crushed ice with vigorous stirring.

-

Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

-

Extract the aqueous layer with dichloromethane (3 x volume of the aqueous layer).

-

Combine the organic layers and wash with brine (saturated aqueous NaCl solution).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Safety Precautions

-

2-Chloro-4-fluoroanisole: Warning. Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[8]

-

Phosphoryl chloride (POCl₃): Danger. Fatal if swallowed, in contact with skin, or if inhaled. Causes severe skin burns and eye damage. May cause respiratory irritation. Reacts violently with water.

-

N,N-Dimethylformamide (DMF): Danger. Flammable liquid and vapor. Harmful in contact with skin or if inhaled. Causes serious eye irritation. May damage the unborn child.

-

Dichloromethane (DCM): Warning. Causes skin irritation and serious eye irritation. May cause drowsiness or dizziness. May cause cancer.

All manipulations should be carried out in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

Experimental Workflow Diagram

Caption: Experimental workflow for the synthesis of this compound.

References

- 1. aml.iaamonline.org [aml.iaamonline.org]

- 2. jk-sci.com [jk-sci.com]

- 3. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 4. ijpcbs.com [ijpcbs.com]

- 5. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 6. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 7. youtube.com [youtube.com]

- 8. 2-氯-4-氟苯甲醚 97% | Sigma-Aldrich [sigmaaldrich.com]

Application Notes and Protocols for the Formylation of 2-Chloro-4-Fluoro-1-Methoxybenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

The formylation of 2-chloro-4-fluoro-1-methoxybenzene is a key chemical transformation for the synthesis of substituted benzaldehydes, which are valuable intermediates in the pharmaceutical and agrochemical industries. The resulting product, primarily 2-chloro-4-fluoro-5-methoxybenzaldehyde, serves as a versatile building block for the construction of more complex molecular architectures. The regioselectivity of this electrophilic aromatic substitution is governed by the directing effects of the substituents on the aromatic ring. The methoxy group is a strong activating, ortho-para directing group, while the chloro and fluoro groups are deactivating, yet ortho-para directing. The interplay of these electronic and steric effects predominantly favors the introduction of the formyl group at the position ortho to the methoxy group and para to the chloro substituent.

This document provides detailed protocols for two common and effective formylation methods: the Vilsmeier-Haack reaction and the Rieche reaction.

Reaction Pathway and Regioselectivity

The formylation of 2-chloro-4-fluoro-1-methoxybenzene is an electrophilic aromatic substitution. The methoxy group (-OCH₃) is a strong activating group and directs incoming electrophiles to the ortho and para positions. The chloro (-Cl) and fluoro (-F) groups are deactivating but also ortho-para directing. The position ortho to the methoxy group and para to the chloro group (C5) is the most sterically accessible and electronically activated position for formylation.

Caption: Predicted reaction pathway for the formylation.

Data Presentation

The following tables summarize the typical reaction conditions for the Vilsmeier-Haack and Rieche formylation of activated aromatic compounds, which can be adapted for 2-chloro-4-fluoro-1-methoxybenzene.

Table 1: Vilsmeier-Haack Reaction Parameters

| Parameter | Condition |

| Formylating Agent | Vilsmeier Reagent (prepared in situ from POCl₃ and DMF) |

| Substrate | 2-Chloro-4-Fluoro-1-Methoxybenzene |

| Solvent | Dichloromethane (DCM) or excess DMF |

| Temperature | 0 °C to 80 °C |

| Reaction Time | 2 - 24 hours |

| Work-up | Hydrolysis with aqueous sodium acetate or sodium hydroxide |

| Typical Yield | 60 - 90% (reported for similar substrates) |

Table 2: Rieche Reaction Parameters

| Parameter | Condition |

| Formylating Agent | Dichloromethyl methyl ether (Cl₂CHOMe) |

| Lewis Acid Catalyst | Titanium tetrachloride (TiCl₄) |

| Substrate | 2-Chloro-4-Fluoro-1-Methoxybenzene |

| Solvent | Dichloromethane (DCM) |

| Temperature | -20 °C to room temperature |

| Reaction Time | 1 - 5 hours |

| Work-up | Quenching with ice water or aqueous ammonium chloride |

| Typical Yield | 70 - 95% (reported for similar substrates) |

Experimental Protocols

Protocol 1: Vilsmeier-Haack Formylation

This protocol is adapted from general procedures for the formylation of electron-rich aromatic compounds.[1][2]

Materials:

-

2-Chloro-4-fluoro-1-methoxybenzene

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Dichloromethane (DCM), anhydrous

-

Sodium acetate

-

Deionized water

-

Diethyl ether or Ethyl acetate for extraction

-

Saturated sodium chloride solution (brine)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

-

Vilsmeier Reagent Formation: In a dry, two-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3 equivalents). Cool the flask to 0 °C in an ice bath. Slowly add phosphorus oxychloride (1.2 equivalents) dropwise with stirring. After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. The formation of the solid Vilsmeier reagent should be observed.

-

Formylation Reaction: Cool the Vilsmeier reagent suspension back to 0 °C. Dissolve 2-chloro-4-fluoro-1-methoxybenzene (1 equivalent) in anhydrous DCM and add it dropwise to the Vilsmeier reagent.

-

Reaction Monitoring: After the addition, the reaction mixture is typically stirred at room temperature or heated to a temperature between 40-80 °C. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Work-up: Once the reaction is complete, cool the mixture to 0 °C and carefully pour it onto crushed ice. Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium acetate until the pH is between 6 and 7.

-

Extraction and Purification: Extract the aqueous mixture with diethyl ether or ethyl acetate (3 x volume). Combine the organic layers, wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure.

Caption: Vilsmeier-Haack experimental workflow.

Protocol 2: Rieche Formylation

This protocol is based on general procedures for the Rieche formylation of activated aromatic systems.[3][4]

Materials:

-

2-Chloro-4-fluoro-1-methoxybenzene

-

Dichloromethyl methyl ether (Cl₂CHOMe)

-

Titanium tetrachloride (TiCl₄)

-

Dichloromethane (DCM), anhydrous

-

Ice water or saturated aqueous ammonium chloride solution

-

Diethyl ether or Ethyl acetate for extraction

-

Saturated sodium chloride solution (brine)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: In a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a thermometer, and a nitrogen inlet, dissolve 2-chloro-4-fluoro-1-methoxybenzene (1 equivalent) in anhydrous DCM.

-

Addition of Lewis Acid: Cool the solution to -10 °C to 0 °C using an ice-salt or dry ice-acetone bath. Slowly add titanium tetrachloride (1.1 to 2.2 equivalents) dropwise, maintaining the internal temperature below 5 °C. Stir the mixture for 15-30 minutes at this temperature.

-

Addition of Formylating Agent: Add dichloromethyl methyl ether (1.1 equivalents) dropwise to the reaction mixture, again ensuring the temperature remains below 5 °C.

-

Reaction and Monitoring: After the addition is complete, allow the reaction to stir at 0 °C or slowly warm to room temperature. Monitor the reaction progress by TLC or GC.

-

Work-up: Once the starting material is consumed, carefully quench the reaction by pouring it into a vigorously stirred mixture of crushed ice and water, or a saturated aqueous solution of ammonium chloride.

-

Extraction and Purification: Extract the aqueous layer with DCM or diethyl ether (3 x volume). Combine the organic extracts, wash with water, saturated sodium bicarbonate solution, and finally with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure. The resulting crude product can be purified by column chromatography or vacuum distillation.

Caption: Rieche formylation experimental workflow.

Logical Relationship Diagram for Reaction Optimization

Optimizing the formylation reaction requires careful consideration of several interconnected factors to maximize yield and purity.

Caption: Key parameters for reaction optimization.

Safety Precautions

-

Both phosphorus oxychloride and titanium tetrachloride are corrosive and react violently with water. These reagents should be handled in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).

-

Dichloromethyl methyl ether is a potential carcinogen and should be handled with extreme care in a fume hood.

-

The reactions should be carried out under an inert atmosphere (nitrogen or argon) to prevent moisture from interfering with the reagents.

-

The quenching of the reaction is exothermic and should be performed slowly and with adequate cooling.

References

Application Notes and Protocols for the Wittig Reaction of 3-Chloro-5-fluoro-4-methoxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the Wittig reaction of 3-chloro-5-fluoro-4-methoxybenzaldehyde. This olefination reaction is a powerful tool for the synthesis of substituted stilbene derivatives, which are of significant interest in medicinal chemistry and materials science due to their diverse biological activities.[1][2]

The Wittig reaction facilitates the formation of a carbon-carbon double bond by reacting an aldehyde or ketone with a phosphorus ylide (Wittig reagent).[3][4][5] The reaction is highly versatile and allows for the synthesis of alkenes with predictable stereochemistry, which is crucial in the development of therapeutic agents.[4]

Key Synthetic Applications

The stilbene scaffold synthesized from this compound via the Wittig reaction is a key structural motif in various biologically active molecules. These compounds have shown potential as:

The specific substitution pattern of the resulting stilbene, featuring chloro, fluoro, and methoxy groups, can significantly influence its pharmacokinetic and pharmacodynamic properties.

Data Presentation

The following table summarizes typical quantitative data for a Wittig reaction with a substituted benzaldehyde, analogous to this compound. The data is representative and serves as a guideline for expected outcomes.

| Aldehyde | Phosphonium Salt | Base / Solvent | Time (h) | Temp (°C) | Yield (%) |

| This compound | Benzyltriphenylphosphonium chloride | NaH / THF | 12-24 | rt | >85 |

| This compound | (4-Methoxybenzyl)triphenylphosphonium bromide | KOtBu / THF | 8-16 | rt | ~80-90 |

Experimental Protocols

This section provides a detailed methodology for the Wittig reaction of this compound.

Materials and Equipment

-

This compound

-

Benzyltriphenylphosphonium chloride (or other suitable phosphonium salt)

-

Sodium hydride (NaH) or Potassium tert-butoxide (KOtBu)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Inert atmosphere setup (e.g., nitrogen or argon balloon)

-

Syringes and needles

-

Separatory funnel

-

Rotary evaporator

-

Thin Layer Chromatography (TLC) plates and chamber

Protocol: Synthesis of a Stilbene Derivative

-

Preparation of the Ylide:

-

To a dry, two-neck round-bottom flask under an inert atmosphere, add benzyltriphenylphosphonium chloride (1.2 equivalents).

-

Add anhydrous THF via syringe.

-

Cool the suspension to 0 °C using an ice bath.

-

Slowly add sodium hydride (1.2 equivalents) or potassium tert-butoxide (1.2 equivalents) portion-wise.

-

Stir the mixture at 0 °C for 1 hour. The formation of the ylide is often indicated by a color change (typically to orange or deep red).

-

-

Wittig Reaction:

-

Dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous THF in a separate flask.

-

Slowly add the aldehyde solution to the ylide suspension at 0 °C via syringe.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by TLC.

-

-

Work-up and Purification:

-

Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired stilbene derivative.[6][7]

-

Visualizations

The following diagrams illustrate the general Wittig reaction mechanism and a typical experimental workflow.

Caption: General mechanism of the Wittig reaction.

Caption: Experimental workflow for stilbene synthesis.

References

- 1. Synthetic approaches toward stilbenes and their related structures - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Recent applications of the Wittig reaction in alkaloid synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. sciepub.com [sciepub.com]

- 7. benchchem.com [benchchem.com]

Application Note: Synthesis of a Novel Chalcone via Aldol Condensation of 3-Chloro-5-fluoro-4-methoxybenzaldehyde

Audience: Researchers, scientists, and drug development professionals.

Introduction

Chalcones, characterized by a 1,3-diphenyl-2-propen-1-one scaffold, are a significant class of compounds in medicinal chemistry and drug discovery.[1][2] They serve as precursors for flavonoids and isoflavonoids and exhibit a wide range of pharmacological activities, including anticancer, anti-inflammatory, antioxidant, and antimicrobial properties.[3][4][5] The biological versatility of chalcones is often attributed to the α,β-unsaturated ketone moiety, which can act as a Michael acceptor. The Claisen-Schmidt condensation, a base-catalyzed reaction between an aromatic aldehyde and a ketone, is a common and efficient method for synthesizing chalcones.[6][7] This application note provides a detailed protocol for a plausible synthesis of a novel chalcone, (E)-1-(Aryl)-4-(3-chloro-5-fluoro-4-methoxyphenyl)but-3-en-2-one, through the aldol condensation of 3-Chloro-5-fluoro-4-methoxybenzaldehyde with acetone. While specific literature on this exact reaction is scarce, the protocol is based on well-established methodologies for similar substituted benzaldehydes.[8][9]

Potential Applications

The synthesized chalcone derivative, with its halogen and methoxy substitutions, represents a novel compound with potential for various biological activities. Halogenated chalcones have shown promise in anticancer and antimicrobial studies.[3] The structural features of this compound make it a valuable candidate for screening in drug discovery programs, particularly in the development of new therapeutic agents.[1][2] Fluorescently substituted chalcones can also be utilized as chemical probes for imaging and diagnostic purposes.[1]

Experimental Protocol

This protocol details the Claisen-Schmidt condensation of this compound with acetone to yield the corresponding chalcone.

Materials:

-

This compound

-

Acetone

-

Sodium Hydroxide (NaOH)

-

Ethanol (95%)

-

Deionized Water

-

Hydrochloric Acid (HCl), dilute (1 M)

-

Anhydrous Magnesium Sulfate (MgSO4)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Büchner funnel and filter paper

-

Rotary evaporator

-

Thin Layer Chromatography (TLC) plates (silica gel)

-

Standard laboratory glassware

Procedure:

-

Reactant Preparation: In a 100 mL round-bottom flask, dissolve this compound (e.g., 10 mmol, 1.90 g) in acetone (30 mL). Acetone serves as both a reactant and a solvent.[10][11]

-

Reaction Initiation: Cool the flask in an ice bath with continuous stirring. In a separate beaker, prepare a solution of sodium hydroxide (e.g., 20 mmol, 0.80 g) in deionized water (20 mL). Add the NaOH solution dropwise to the aldehyde/acetone mixture over 15-20 minutes, ensuring the temperature remains below 25°C.

-

Reaction Progression: After the addition of the base, remove the ice bath and allow the reaction mixture to stir at room temperature. The reaction progress can be monitored by TLC (e.g., using a 7:3 hexane:ethyl acetate solvent system). The reaction is typically complete within 2-4 hours.

-

Workup and Isolation: Once the reaction is complete, pour the mixture into a beaker containing approximately 200 g of crushed ice. Neutralize the mixture with dilute hydrochloric acid to a pH of ~7. The crude product will precipitate as a solid.[12]

-

Purification: Collect the solid product by vacuum filtration using a Büchner funnel and wash with cold deionized water.[11] The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure chalcone.[13] Dry the purified product under vacuum.

Data Presentation

The following table summarizes hypothetical quantitative data for the synthesis of (E)-1-(Aryl)-4-(3-chloro-5-fluoro-4-methoxyphenyl)but-3-en-2-one.

| Parameter | Value |

| Reactants | |

| This compound | 10 mmol (1.90 g) |

| Acetone | 30 mL |

| Sodium Hydroxide | 20 mmol (0.80 g) |

| Reaction Conditions | |

| Temperature | Room Temperature |

| Reaction Time | 3 hours |

| Product | |

| Product Name | (E)-1-(Aryl)-4-(3-chloro-5-fluoro-4-methoxyphenyl)but-3-en-2-one |

| Theoretical Yield | 2.31 g |

| Actual Yield (Hypothetical) | 1.96 g |

| Percent Yield (Hypothetical) | 85% |

| Melting Point (Hypothetical) | 95-98 °C |

Characterization (Hypothetical)

The structure of the synthesized chalcone can be confirmed using various spectroscopic techniques.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the vinylic protons (Hα and Hβ) as doublets with a coupling constant of approximately 15-16 Hz, confirming the trans configuration.[14] Aromatic protons will appear in the downfield region, and the methoxy and methyl ketone protons will be visible as singlets in the upfield region.[15][16]

-

¹³C NMR: The carbon NMR spectrum will show a characteristic peak for the carbonyl carbon around 187-190 ppm.[14] Signals for the α- and β-carbons of the enone system are also expected in their characteristic regions.[15]

-

IR Spectroscopy: The infrared spectrum will exhibit a strong absorption band for the C=O stretching of the α,β-unsaturated ketone around 1650-1670 cm⁻¹.[17] Bands corresponding to C=C stretching and aromatic C-H stretching will also be present.[15]

-

Mass Spectrometry: Mass spectrometry will confirm the molecular weight of the synthesized chalcone. Fragmentation patterns may show losses of the phenyl or substituted phenyl groups.[15]

Visualization

Experimental Workflow Diagram

Caption: Workflow for the synthesis of a novel chalcone.

Signaling Pathway (General Chalcone Action)

Caption: General mechanism of chalcone biological activity.

References

- 1. jchemrev.com [jchemrev.com]

- 2. Chalcone: A Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ijpsjournal.com [ijpsjournal.com]

- 4. researchgate.net [researchgate.net]

- 5. Chalcone: A Promising Bioactive Scaffold in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ijarsct.co.in [ijarsct.co.in]

- 7. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]

- 8. Claisen-Schmidt Condensation [cs.gordon.edu]

- 9. scribd.com [scribd.com]

- 10. magritek.com [magritek.com]

- 11. azom.com [azom.com]

- 12. researchgate.net [researchgate.net]

- 13. jetir.org [jetir.org]

- 14. biointerfaceresearch.com [biointerfaceresearch.com]

- 15. dergi.fabad.org.tr [dergi.fabad.org.tr]

- 16. documents.thermofisher.com [documents.thermofisher.com]

- 17. researchgate.net [researchgate.net]

Application Notes and Protocols for the Synthesis of Chalcones from 3-Chloro-5-fluoro-4-methoxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chalcones, characterized by an open-chain flavonoid structure with two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system, are a significant class of compounds in medicinal chemistry.[1] They serve as precursors for the synthesis of various flavonoids and exhibit a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, antioxidant, and anticancer properties.[2][3][4] The synthesis of chalcones is most commonly achieved through the Claisen-Schmidt condensation, a base-catalyzed reaction between a substituted benzaldehyde and an acetophenone.[5][6] This document provides detailed protocols for the synthesis of chalcones using 3-Chloro-5-fluoro-4-methoxybenzaldehyde as a starting material, offering a foundation for the development of novel therapeutic agents.

Synthesis of Chalcones via Claisen-Schmidt Condensation

The Claisen-Schmidt condensation involves the reaction of an aldehyde or ketone with an α-hydrogen-containing aromatic carbonyl compound that lacks an α-hydrogen.[6] The reaction proceeds via an aldol condensation mechanism where a base abstracts an α-hydrogen from the acetophenone to form an enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the benzaldehyde. The resulting aldol adduct readily dehydrates to yield the stable, conjugated chalcone.[7][8]

This application note details two common protocols for this synthesis: a conventional method using a strong base in an alcohol solvent and a solvent-free approach.

Experimental Protocols

Protocol 1: Conventional Synthesis in Ethanolic Potassium Hydroxide

This protocol describes a standard laboratory procedure for the synthesis of chalcones.

Materials:

-

This compound (1.0 eq)

-

Substituted Acetophenone (e.g., Acetophenone, 4'-Methoxyacetophenone) (1.0 eq)

-

Potassium Hydroxide (KOH)

-

Ethanol (95%)

-

Hydrochloric Acid (HCl), dilute solution

-

Deionized water

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Büchner funnel and filter paper

Procedure:

-

In a round-bottom flask, dissolve this compound (e.g., 10 mmol) and the selected substituted acetophenone (e.g., 10 mmol) in ethanol (30-50 mL).

-

Cool the mixture in an ice bath with continuous stirring.

-

Prepare a solution of potassium hydroxide (e.g., 20 mmol in 10 mL of water) and add it dropwise to the reaction mixture over 15-20 minutes, ensuring the temperature remains below 25°C.[9]

-

After the addition is complete, remove the ice bath and continue stirring the reaction mixture at room temperature for 2-4 hours.[9]

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Once the reaction is complete, pour the mixture into a beaker containing crushed ice (approximately 200 g) and acidify with dilute HCl until the pH is neutral.[9]

-

Collect the precipitated solid product by vacuum filtration using a Büchner funnel.[7]

-

Wash the solid thoroughly with cold water until the filtrate is neutral.[9]

-

The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol.[7]

Protocol 2: Solvent-Free Synthesis using Grinding

This method offers an environmentally friendly and efficient alternative to the conventional protocol.[9]

Materials:

-

This compound (1.0 eq)

-

Substituted Acetophenone (1.0 eq)

-

Potassium Hydroxide (KOH), powdered

-

Mortar and pestle

-

Cold water

-

Büchner funnel and filter paper

Procedure:

-

Place this compound (e.g., 5 mmol) and the substituted acetophenone (e.g., 5 mmol) in a mortar.

-